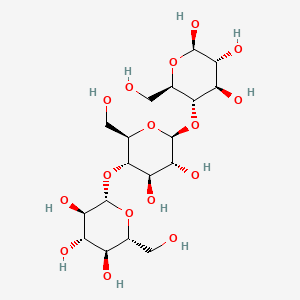
10-Methylnonadecane
Descripción general
Descripción
10-Methylnonadecane is a chemical compound with the molecular formula C20H42 . It is also known by other names such as Nonadecane, 10-methyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 20 carbon atoms (C20) and 42 hydrogen atoms (H42) . The IUPAC Standard InChI for this compound is InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.5475 . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Enthalpy Studies in Urea Adduct Formation
A study by Oshima, Kudo, and Ohnuma (1982) focused on the enthalpies of urea adduct formation with various methylalkanes, including 10-methylnonadecane. This research observed the effects of a side methyl group on the adduct formation, providing insights into the interactions and stability of such compounds in chemical processes (Oshima, Kudo, & Ohnuma, 1982).
Synthesis of Chiral Methyl-Branched Pheromones
Lamers et al. (2003) utilized this compound in synthesizing chiral methyl-branched pheromones. This involved a multi-step process including Baeyer-Villiger oxidation and Grob fragmentation, showcasing the compound's application in the synthesis of biologically active substances (Lamers, Rusu, Wijnberg, & Groot, 2003).
Internal Friction Study of Polycrystalline n-Paraffins
Crissman's (1974) study on polycrystalline n-paraffins included this compound. The research aimed to understand the mechanical relaxation peaks in n-paraffins, revealing insights into the material properties of these hydrocarbons and their potential applications in industrial materials (Crissman, 1974).
Production of Methyl Branched Fatty Acids in Yeast
In 2021, Blitzblau et al. explored the production of methyl branched fatty acids, including 10-methyl branched fatty acids, in yeast. This study provided a foundation for the industrial and consumer applications of branched fatty acids, offering a sustainable and efficient production method (Blitzblau et al., 2021).
Propiedades
IUPAC Name |
10-methylnonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKTERVKUURCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336220 | |
| Record name | 10-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56862-62-5 | |
| Record name | 10-Methylnonadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Hydroxyethyl)amino]propanoic acid](/img/structure/B1617800.png)
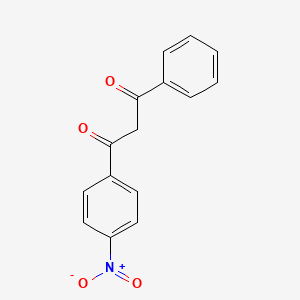
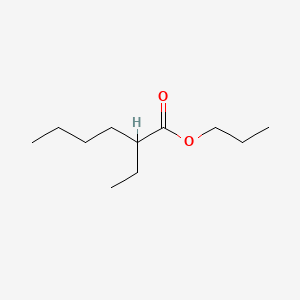
![{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]phenyl}arsonic acid](/img/structure/B1617803.png)
![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1617806.png)
![Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1617807.png)
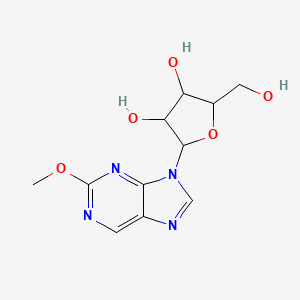
![Ethyl 2-[(2,2-diphenylacetyl)amino]acetate](/img/structure/B1617810.png)
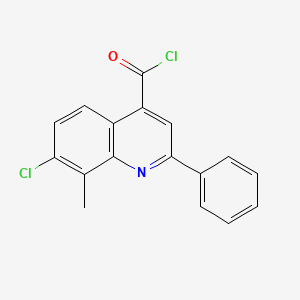

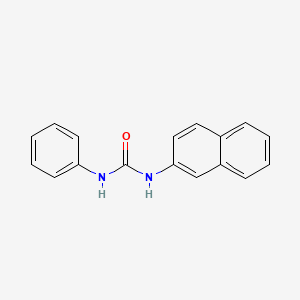

![N-[(R)-4-phosphopantothenoyl]-L-cysteine](/img/structure/B1617822.png)
